5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide

Overview

Description

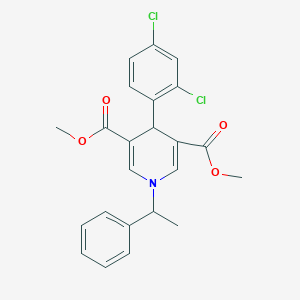

5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide, also known as EDCI, is a chemical compound that is commonly used in organic chemistry as a coupling reagent. EDCI is a white crystalline powder that is soluble in water and other polar solvents. This compound is widely used in the synthesis of peptides, nucleotides, and other biologically active molecules.

Scientific Research Applications

Electrochemical Studies

5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide has been studied in electrochemical research, particularly in the context of electrochemical oxidation processes. Research using rotating ring-disk electrode (RRDE) voltammetry explored the oxidation of N-substituted dihydropyridines, including 1,2-dihydropyridines, in acetonitrile. This study highlighted the differences in oxidation between 1,2-dihydropyridines and 1,4-dihydropyridines, noting the impact of electron-donating and electron-accepting substituents on electrooxidation. The research also employed ESR methods to identify cation radicals and their ESR spectra hyperfine structure constants (Stradiņš et al., 1987).

Structural Dynamics and NMR Spectroscopy

The compound and its derivatives have been analyzed using nuclear magnetic resonance (NMR) spectroscopy. Studies have focused on understanding the structure and structural dynamics of tautomeric compounds, like 2-ethoxycarbonylthiolane-3-thione and its derivatives, in various solvents (Duus, 1989). These investigations offer insights into the tautomeric forms and molecular surroundings of related compounds.

Reactions and Synthesis

Research has been conducted on the stereo- and regioselectivity in Diels–Alder reactions involving derivatives of 1,3-azaphospholo[5,1-a]isoquinoline and -[1,5-a]pyridine, which are related to the compound . These studies have helped in understanding the reaction mechanisms and the synthesis of complex organic compounds (Bansal et al., 2002). The research sheds light on the interaction of these compounds with different reactants, enhancing our understanding of their chemical behavior and potential applications in synthetic chemistry.

Crystallography and Molecular Packing

The structure and crystalline modifications of derivatives of this compound have been extensively studied. For instance, the crystal structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide was determined, providing insights into its molecular and crystal packing dynamics (Zhukhlistova & Tishchenko, 2001). Such studies are crucial for understanding the physical properties and potential applications of these compounds in various fields, including materials science.

Electrophilic Substitution and Nucleophilic Attacks

The compound's derivatives have been used to study electrophilic substitution and nucleophilic attacks. These studies provide insights into the reactivity and transformation pathways of pyridinium salts under different conditions, which are essential for the development of new synthetic methods and compounds (Foster & Fyfe, 1969).

Properties

IUPAC Name |

ethyl 1,6-dimethylpyridin-1-ium-3-carboxylate;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO2.HI/c1-4-13-10(12)9-6-5-8(2)11(3)7-9;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBVOIAHINFBJE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C[N+](=C(C=C1)C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)imino]diethanol](/img/structure/B3932544.png)

![2-({7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B3932555.png)

![3-(2-chlorophenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932572.png)

![4-chloro-N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932594.png)

![3-(2-chlorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932602.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3932605.png)

![{2-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3932617.png)